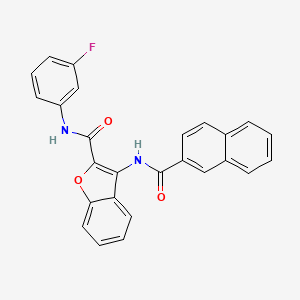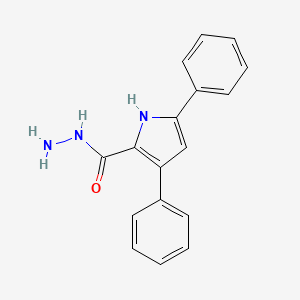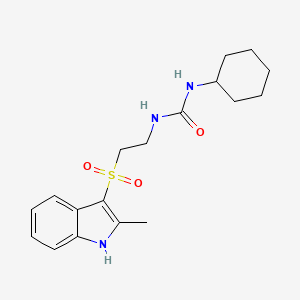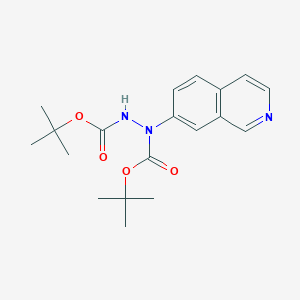![molecular formula C22H19N3O4S B2515442 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034317-70-7](/img/structure/B2515442.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide is a synthetic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, a related compound, was achieved by intramolecular cyclization of a previously synthesized dihydropyridine derivative . This suggests that the synthesis of this compound could involve similar cyclization strategies, possibly followed by a nucleophilic substitution to introduce the propanamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the binding modes and conformational preferences of these molecules . For the compound of interest, a similar analysis could reveal how the oxazolopyridine and phenylsulfonyl groups interact and how this affects the molecule's overall conformation and stability.
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves an intramolecular oxidative N-N bond formation . This indicates that the compound may also be amenable to intramolecular reactions that could modify its structure or enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as the sulfonyl and amide groups, can affect the compound's solubility, stability, and reactivity. The intramolecular S-O close contact observed in related compounds suggests that similar intramolecular interactions could influence the properties of this compound .
Relevant Case Studies
Although the provided papers do not discuss case studies directly related to the compound of interest, they do explore the biological activities of structurally similar molecules. For instance, certain derivatives have shown potent anti-factor Xa activity, which is relevant for anticoagulant drug development , and others have displayed anticonvulsant properties . These findings suggest that this compound could also exhibit significant biological activities, warranting further investigation.
Applications De Recherche Scientifique
Paraquat Poisonings: Mechanisms and Treatment
Paraquat, a widely used herbicide, has been extensively studied for its lung toxicity and the lack of effective treatments for human poisonings. The mechanisms of paraquat toxicity involve accumulation in the lung and redox cycling, leading to intracellular oxidative stress. Research focuses on understanding these mechanisms to find potential treatments and prognosis prediction techniques (R. Dinis-Oliveira et al., 2008).
Electrochemical Sensors for Paraquat Detection
The development of electrochemical sensors for detecting paraquat in food samples highlights the importance of sensitive and specific analytical methods. Such research is crucial for managing the environmental and health risks associated with paraquat, underscoring the need for innovative detection technologies in agricultural and environmental contexts (F. Laghrib et al., 2020).
Analytical Methods for Antioxidant Activity
Investigations into analytical methods for determining antioxidant activity reflect the broader research interest in evaluating the therapeutic potential of compounds with antioxidant properties. Understanding these methods is essential for assessing the health benefits and potential therapeutic applications of compounds, including their role in preventing oxidative stress-related diseases (I. Munteanu & C. Apetrei, 2021).
Applications in Drug Metabolism and Toxicology
Research on the selectivity of cytochrome P450 isoform inhibitors, including studies on chemical inhibitors, plays a critical role in understanding drug interactions and metabolic pathways. This area of research is pivotal for drug development, safety assessments, and the management of drug-drug interactions (S. C. Khojasteh et al., 2011).
Environmental Exposure and Health Risks
The review on the environmental exposure and health risks of herbicides like paraquat emphasizes the significance of environmental toxicology research in identifying and mitigating the risks associated with widespread chemical use. Such studies are vital for developing regulations and safety standards to protect human health and the environment (W. Tsai, 2013).
Mécanisme D'action
Target of Action
Oxazole derivatives, which are part of the compound’s structure, have been known to interact with a wide range of biological targets . These include various enzymes and receptors involved in critical biological processes.
Mode of Action
It is known that the oxazole ring, a key structural component of the compound, plays a pivotal role in its biological activity . The oxazole ring can form hydrogen bonds and aromatic interactions with its targets, leading to changes in the target’s function .
Biochemical Pathways
Oxazole derivatives have been shown to affect a wide range of biochemical pathways . These include pathways involved in antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
Pharmacokinetics
The compound’s oxazole ring may enhance its bioavailability, as oxazole derivatives are known to have good cell membrane permeability .
Result of Action
Oxazole derivatives have been shown to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the pH of the environment, the presence of other molecules, and the temperature. For example, the compound was synthesized in a medium at 80–85°C for 90–120 min , suggesting that it is stable under these conditions.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-15-18(24-20(26)12-13-30(27,28)17-10-6-3-7-11-17)14-19-22(23-15)29-21(25-19)16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRFODXQFTEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)
![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)
